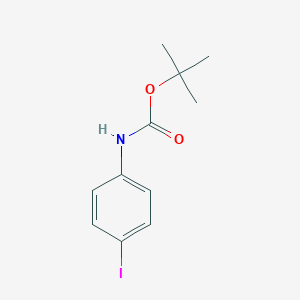

tert-butyl N-(4-iodophenyl)carbamate

Overview

Description

tert-Butyl N-(4-iodophenyl)carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group attached to an aromatic amine. The compound’s structure includes a para-iodophenyl moiety, which confers distinct electronic and steric properties. It is widely utilized as an intermediate in organic synthesis, particularly in pharmaceutical research, due to the Boc group’s stability under diverse reaction conditions .

Synthesis and Structural Features: describes its synthesis via coupling reactions, yielding a molecular formula of C₁₄H₁₈INO₂ (exact mass: 373.05 g/mol). The IR spectrum shows characteristic peaks at 1760 cm⁻¹ (C=O stretch of the carbamate) and 1706 cm⁻¹ (ester carbonyl), confirming the Boc group’s presence . NMR data for a structurally related compound, tert-butyl (2-(4-iodophenyl)-2-methylpropyl)carbamate (), reveals δ values indicative of the para-iodophenyl ring’s electronic effects, with aromatic protons appearing at δ 7.3–7.8 ppm and tert-butyl protons at δ 1.4 ppm .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-iodophenyl)carbamate typically involves the reaction of 4-iodoaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows: [ \text{4-Iodoaniline} + \text{Boc2O} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, solvent choice, and reaction time to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(4-iodophenyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

Cross-Coupling Reactions: Palladium catalysts, such as palladium acetate, and bases like potassium carbonate in solvents like tetrahydrofuran are commonly used.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, products like azides or nitriles can be formed.

Coupling Products: Biaryl compounds or other complex organic molecules are typically obtained.

Scientific Research Applications

tert-Butyl N-(4-iodophenyl)carbamate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is employed in the development of biologically active molecules, including potential pharmaceuticals.

Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting specific enzymes or receptors.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-(4-iodophenyl)carbamate involves its ability to undergo various chemical transformations. The iodine atom in the compound is highly reactive, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications for which the compound is used .

Comparison with Similar Compounds

Chloro-Substituted Analogs

Example : tert-Butyl (4-chlorophenethyl)carbamate (CAS: 167886-56-8)

- Molecular Formula: C₁₃H₁₈ClNO₂

- Key Differences :

- Applications : Used in the synthesis of kinase inhibitors due to its balanced lipophilicity .

Another Example: tert-Butyl N-(4-chloro-3-formylphenyl)carbamate (CAS: 1228658-06-7)

- Structural Feature : Incorporates a formyl group at the meta position, enabling further functionalization via aldehyde chemistry.

- IR Data : Similar Boc C=O stretch at 1750–1700 cm⁻¹ , with additional aldehyde C=O stretch at 1720 cm⁻¹ .

Hydroxy-Substituted Analogs

Example : tert-Butyl (4-hydroxyphenyl)carbamate (CAS: 54840-15-2)

- Molecular Formula: C₁₁H₁₅NO₃

- Key Differences :

- The hydroxyl group increases hydrogen-bonding capacity, improving aqueous solubility.

- Reactivity: Prone to oxidation, requiring protection during synthetic steps.

- Applications : Intermediate in peptide synthesis and PROTAC (proteolysis-targeting chimera) development .

Methoxy-Substituted Analogs

Example : tert-Butyl N-[(4-iodo-2-methoxyphenyl)methyl]carbamate (CAS: 2680810-84-6)

- Molecular Formula: C₁₃H₁₈INO₃

- Key Differences :

Cyano and Sulfonyl Derivatives

Example: tert-Butyl N-(4-cyanooxan-4-yl)carbamate (CAS: 1860028-25-6)

- Molecular Formula : C₁₁H₁₈N₂O₃

- Key Feature: The cyano group enhances electrophilicity, facilitating nucleophilic additions.

- Applications : Used in the synthesis of heterocyclic scaffolds for drug discovery .

Example : tert-Butyl N-{[(4-methanesulfonylphenyl)carbamoyl]methyl}carbamate (CAS: 70145-70-9)

- Structural Feature : The sulfonyl group imparts strong electron-withdrawing effects, stabilizing negative charges in intermediates.

- Applications : Key intermediate in sulfonamide-based protease inhibitors .

Data Table: Comparative Analysis of Carbamate Derivatives

Research Findings and Implications

- Protecting Group Stability : The Boc group in these compounds remains stable under basic conditions but is cleaved by trifluoroacetic acid, enabling selective deprotection .

- Structural Elucidation : Tools like SHELX and SIR97 are critical for crystallographic analysis of carbamate derivatives, ensuring accurate bond-angle and torsional parameter determination .

Biological Activity

tert-Butyl N-(4-iodophenyl)carbamate, also known as N-Boc-4-iodoaniline, is a synthetic organic compound with the molecular formula C₁₁H₁₄INO₂. It is primarily utilized in organic synthesis and pharmaceutical chemistry due to its unique structural features, which include an iodophenyl moiety and a tert-butyl carbamate group. This combination enhances its reactivity and biological activity, making it a valuable intermediate in the development of various biologically active compounds.

Synthesis

The synthesis of this compound typically involves the reaction of 4-iodoaniline with di-tert-butyl dicarbonate (Boc anhydride) or tert-butyl chloroformate. The general reaction can be represented as follows:

This reaction forms a carbamate linkage between the amine group of 4-iodoaniline and the Boc protecting group, allowing for selective modifications in subsequent synthetic steps .

- Molecular Weight : 319.14 g/mol

- Appearance : White to off-white solid

- Solubility : Soluble in organic solvents such as dichloromethane and methanol.

The biological activity of this compound can be attributed to its ability to interact with various biological targets through electrophilic substitution reactions facilitated by the iodine atom on the phenyl ring. This enhances its potential as an enzyme inhibitor or a probe in biochemical assays.

Biological Applications

-

Pharmaceutical Chemistry :

- Serves as an intermediate in synthesizing drugs targeting specific enzymes or receptors involved in disease mechanisms.

- Its structure allows for further derivatization, leading to compounds with enhanced biological properties.

- Enzyme Inhibition :

- Potential Therapeutic Uses :

Case Study 1: Enzyme Inhibition

In a study evaluating the binding potency of phenyl 4-iodophenylcarbamate (a related compound) towards AChE and BChE, it was found that these compounds exhibited significant inhibition, suggesting that this compound could similarly affect cholinergic signaling pathways .

Case Study 2: Amyloid Disease Treatment

Research has suggested that compounds similar to this compound may be effective in treating amyloid diseases such as Alzheimer's by inhibiting Aβ aggregation and modulating inflammatory responses in astrocytes . For example, a derivative compound showed up to 85% inhibition of Aβ aggregation at concentrations of 100 µM.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| This compound | C₁₁H₁₄INO₂ | Intermediate for drug synthesis |

| Phenyl 4-iodophenylcarbamate | C₁₁H₉INO₂ | AChE and BChE inhibition |

| M4 (tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl) carbamate) | C₂₁H₂₈N₂O₄ | Inhibits Aβ aggregation |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl N-(4-iodophenyl)carbamate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves Boc (tert-butyloxycarbonyl) protection of 4-iodoaniline. A common approach is reacting 4-iodoaniline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP in anhydrous dichloromethane or THF. Optimization includes controlling reaction temperature (0–25°C), stoichiometric ratios (1:1.1–1.5 Boc₂O:amine), and reaction time (4–24 hrs). For challenging substrates, microwave-assisted synthesis or catalytic DMAP can improve yields .

Q. How should researchers handle and store this compound to ensure stability and prevent degradation?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C to minimize hydrolysis of the Boc group. Avoid exposure to moisture, strong acids/bases, and oxidizing agents. Handling should occur in a fume hood with PPE (gloves, lab coat, safety goggles). For long-term stability, pre-dry solvents and use molecular sieves during reactions .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be validated?

- Methodological Answer :

- NMR : Use ¹H/¹³C NMR in deuterated chloroform (CDCl₃) to confirm Boc-group integrity (δ ~1.4 ppm for tert-butyl) and aromatic iodophenyl signals (δ 7.2–7.8 ppm). 2D NMR (COSY, HSQC) resolves coupling patterns.

- MS : High-resolution ESI-MS or MALDI-TOF verifies molecular ion [M+H]⁺ (expected m/z ~348.06).

- IR : Validate carbamate C=O stretch (~1680–1720 cm⁻¹). Cross-reference with computational simulations (e.g., DFT) to confirm assignments .

Q. What common side reactions occur during Boc deprotection of this compound, and how can they be mitigated?

- Methodological Answer : Acidic deprotection (e.g., TFA in DCM) may lead to iodophenyl ring iodination or tert-butyl carbocation formation. Mitigation strategies include:

- Using milder acids (HCl/dioxane) at 0°C.

- Adding scavengers (e.g., triethylsilane) to trap carbocations.

- Monitoring reaction progress via TLC or in-situ NMR to avoid overexposure .

Advanced Research Questions

Q. What advanced crystallographic techniques resolve structural ambiguities in this compound derivatives, particularly for disordered or twinned crystals?

- Methodological Answer : For disordered iodine atoms or tert-butyl groups, use SHELXL (via Olex2 or WinGX) for refinement with ISOR/DFIX constraints. For twinning, employ TWINLAW in SIR97 to identify twin laws and refine using HKLF5 data. High-resolution synchrotron data (λ <1 Å) improves anomalous dispersion for iodine localization .

Q. How can researchers address contradictions in reported spectroscopic data (e.g., NMR, IR) for this compound?

- Methodological Answer : Replicate experiments under standardized conditions (solvent, temperature, concentration). Validate with independent techniques:

- X-ray crystallography for absolute configuration.

- Computational NMR/IR (Gaussian or ORCA) to compare experimental vs. simulated spectra.

- Isotopic labeling (e.g., ¹³C-Boc) to trace signal origins .

Q. What mechanistic insights guide the regioselective functionalization of this compound in cross-coupling reactions?

- Methodological Answer : The iodine substituent enables Suzuki-Miyaura or Ullmann couplings. Key factors:

- Catalyst selection : Pd(PPh₃)₄ for electron-rich aryl iodides.

- Solvent/base optimization : Use DMF/K₃PO₄ for polar intermediates.

- Computational studies (DFT) predict activation barriers for competing pathways. Monitor intermediates via LC-MS .

Q. How can computational modeling predict the solubility and reactivity of this compound in non-polar vs. polar solvents?

- Methodological Answer : Use COSMO-RS (via Turbomole) or MD simulations (GROMACS) to calculate solvation free energies. Parameters:

Properties

IUPAC Name |

tert-butyl N-(4-iodophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14INO2/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9/h4-7H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGALRQWBJFDAKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378593 | |

| Record name | tert-butyl N-(4-iodophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159217-89-7 | |

| Record name | tert-butyl N-(4-iodophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 159217-89-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.